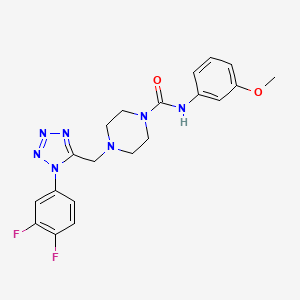![molecular formula C20H23N5O2S B2986748 N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1173078-03-9](/img/structure/B2986748.png)
N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyridazine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyridazine core, which is a bicyclic structure with adjacent nitrogen atoms . It also has a methoxyphenyl group, a thioacetamide group, and a cyclopentyl group attached to it.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrrolopyrazine derivatives have been reported to exhibit antimicrobial properties. This includes activity against a variety of pathogenic bacteria and fungi. The presence of the pyrrolopyrazine scaffold in compounds is associated with the disruption of microbial cell wall synthesis or protein function, leading to the inhibition of microbial growth .
Anti-inflammatory Properties
These compounds have also been identified to possess anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and modulate the inflammatory response in the body. This makes them potential candidates for the treatment of chronic inflammatory diseases .
Antiviral Uses
The pyrrolopyrazine core structure has shown potential in the development of antiviral drugs. They can interfere with viral replication by targeting specific viral enzymes or proteins, which is crucial in the management of viral infections .
Antifungal Applications
Similar to their antibacterial properties, pyrrolopyrazine derivatives can act against fungal pathogens. They may target the unique components of fungal cells, offering a pathway for the development of new antifungal agents .
Antioxidant Effects
These compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is beneficial in preventing oxidative damage to DNA, proteins, and lipids, which is implicated in various diseases .
Antitumor Activity
Pyrrolopyrazine derivatives have been studied for their antitumor activities. They can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Their ability to target specific kinases involved in cell signaling pathways makes them attractive for cancer therapy .
Kinase Inhibition
Kinase inhibitors are important in the treatment of various diseases, including cancer. Pyrrolopyrazine derivatives have shown activity in inhibiting kinases, which are enzymes that play a key role in signaling pathways that control cell growth, division, and survival .
Drug Discovery and Development
Due to their diverse biological activities, pyrrolopyrazine derivatives, including the compound , are valuable scaffolds in drug discovery. They offer a platform for the development of new therapeutic agents with potential applications in treating a wide range of diseases .
Propiedades
IUPAC Name |
N-cyclopentyl-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13-15-11-21-25(16-9-5-6-10-17(16)27-2)19(15)20(24-23-13)28-12-18(26)22-14-7-3-4-8-14/h5-6,9-11,14H,3-4,7-8,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOASRFGQFOHTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3CCCC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

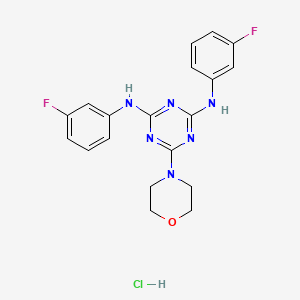
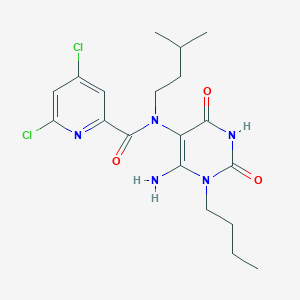


![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2986675.png)
![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)
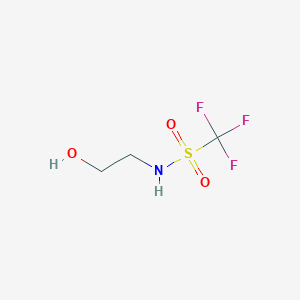
![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)
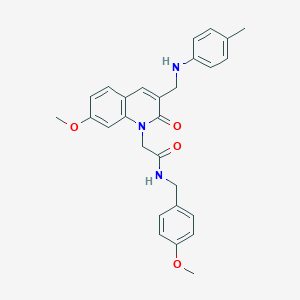
![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)
![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)
